molecular formula C17H28ClNO2 B12780955 beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- CAS No. 87253-00-7

beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL-

Cat. No.: B12780955
CAS No.: 87253-00-7
M. Wt: 313.9 g/mol
InChI Key: UVSRNRGXQOJPOW-UHFFFAOYSA-N
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Description

Beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- is a synthetic compound derived from beta-alanine, an amino acid. This compound is characterized by the presence of a phenyl group and a dimethylhexyl ester, making it a unique derivative of beta-alanine. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine with 3-phenyl-5,5-dimethylhexanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and solvent extraction to ensure the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- involves its interaction with various molecular targets and pathways. It is believed to act as a precursor to bioactive compounds that modulate cellular functions. The ester group allows for easier transport across cell membranes, where it can be hydrolyzed to release beta-alanine and other active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- is unique due to its specific ester and phenyl substitutions, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and potential bioactivity compared to other beta-alanine derivatives .

Properties

CAS No.

87253-00-7

Molecular Formula

C17H28ClNO2

Molecular Weight

313.9 g/mol

IUPAC Name

5,5-dimethylhexyl 3-amino-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C17H27NO2.ClH/c1-17(2,3)11-7-8-12-20-16(19)13-15(18)14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,18H2,1-3H3;1H

InChI Key

UVSRNRGXQOJPOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCOC(=O)CC(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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